molecular formula C34H71NO B14252985 2-(Dihexadecylamino)ethan-1-ol CAS No. 169250-31-1

2-(Dihexadecylamino)ethan-1-ol

Cat. No.: B14252985
CAS No.: 169250-31-1
M. Wt: 509.9 g/mol
InChI Key: BUVABRXBEWFAPX-UHFFFAOYSA-N
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Description

2-(Dihexadecylamino)ethan-1-ol is an organic compound that belongs to the class of amino alcohols. It features a hydroxyl group (-OH) and a long-chain alkylamine group, making it a versatile molecule in various chemical and industrial applications. This compound is known for its surfactant properties and is used in the formulation of various products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dihexadecylamino)ethan-1-ol typically involves the reaction of hexadecylamine with ethylene oxide. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{Hexadecylamine} + \text{Ethylene Oxide} \rightarrow 2-(\text{Dihexadecylamino})ethan-1-ol ]

The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The process is optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(Dihexadecylamino)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(Dihexadecylamino)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery.

    Medicine: Investigated for its potential use in pharmaceutical formulations and as a component in topical applications.

    Industry: Utilized in the production of cosmetics, detergents, and other personal care products due to its surfactant properties.

Mechanism of Action

The mechanism of action of 2-(Dihexadecylamino)ethan-1-ol is primarily related to its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and emulsification. The compound interacts with lipid bilayers, making it useful in the formation of liposomes and other lipid-based structures. The molecular targets include cell membranes and other lipid-containing structures.

Comparison with Similar Compounds

Similar Compounds

    2-(Dodecylamino)ethanol: Similar structure but with a shorter alkyl chain.

    2-(Dimethylamino)ethanol: Contains a dimethylamino group instead of a dihexadecylamino group.

    2-(Ethylamino)ethanol: Features an ethylamino group instead of a dihexadecylamino group.

Uniqueness

2-(Dihexadecylamino)ethan-1-ol is unique due to its long alkyl chain, which imparts distinct surfactant properties. This makes it particularly effective in applications requiring strong emulsification and surface tension reduction.

Properties

CAS No.

169250-31-1

Molecular Formula

C34H71NO

Molecular Weight

509.9 g/mol

IUPAC Name

2-(dihexadecylamino)ethanol

InChI

InChI=1S/C34H71NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(33-34-36)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h36H,3-34H2,1-2H3

InChI Key

BUVABRXBEWFAPX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)CCO

Origin of Product

United States

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